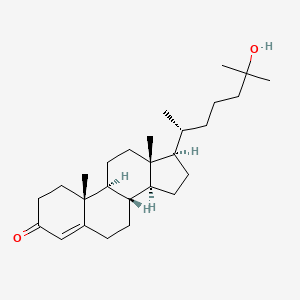

25-Hydroxycholest-4-en-3-one

Descripción

Propiedades

Fórmula molecular |

C27H44O2 |

|---|---|

Peso molecular |

400.6 g/mol |

Nombre IUPAC |

(8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H44O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h17-18,21-24,29H,6-16H2,1-5H3/t18-,21+,22-,23+,24+,26+,27-/m1/s1 |

Clave InChI |

APRTUYUNMHTWBF-REEZCCHISA-N |

SMILES isomérico |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

SMILES canónico |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Chromatographic Differences

The following table compares structural features and chromatographic properties of 25-hydroxycholest-4-en-3-one with related oxysterols:

Key Observations :

- Positional Isomerism : The hydroxyl group location (C24, C25, or C26) dictates biological function. For example, 24S-hydroxycholest-4-en-3-one is abundant in the brain and regulates cholesterol homeostasis, while this compound is bacterial .

- Chromatographic Separation : Retention times differ significantly, enabling precise identification. This compound elutes earlier than 24R-isomers .

This compound

- Synthesis : Produced by S25DH from cholest-4-en-3-one with water as the oxygen source. Reaction yields reach 1.5 g/L for 3-ketosterols, outperforming 3-hydroxysterols (0.8 g/L) .

26-Hydroxycholest-4-en-3-one

- Synthesis : In S. denitrificans, formed via isomerization of this compound without oxygen. Contrasts with classical pathways requiring NADH-dependent C26-hydroxylase .

7α-Hydroxycholest-4-en-3-one

- Synthesis : Generated via cholesterol oxidase oxidation of 3β,7α-cholest-5-ene-3,7-diol. Hydroxypropyl-β-cyclodextrin enhances yield to 68%, vs. <20% without .

Functional Roles in Metabolism

- This compound : Central to bacterial aerobic cholesterol degradation. Accumulates when isomerization to 26-hydroxy derivatives is inhibited .

- 24S-Hydroxycholest-4-en-3-one : Facilitates cholesterol removal from the brain via conversion to 24S-hydroxycholesterol .

- 7α-Hydroxycholest-4-en-3-one : Precursor to bile acids, critical for lipid digestion .

Stability and Detection Challenges

Métodos De Preparación

Esterification and Protective Group Strategies

Hyodeoxycholic acid is esterified with methanol under acidic conditions to yield methyl hyodeoxycholate. Subsequent acetylation at the 3β-hydroxy group stabilizes the steroid nucleus during alkaline conditions encountered in later stages. The esterification step is critical for enhancing solubility in organic solvents, facilitating subsequent reactions.

Side-Chain Extension via Grignard Reagents

The introduction of the 25-hydroxyl group is achieved through a two-step alkylation process. The lithium enolate of 3β-acetoxy-5-cholenic acid methyl ester reacts with 2-(3-bromopropyl)-2-methyl-1,3-dioxolan, introducing a protected hydroxyl group at the terminal carbon. Deprotection under acidic conditions yields 3β-hydroxy-27-norcholest-5-en-25-one, which is subsequently oxidized to the 4-en-3-one system using Jones reagent. This method achieves an overall yield of 38% across 12 steps, with purity exceeding 95% as verified by HPLC.

Cyanide Substitution and Carboxylation

An alternative route involves the substitution of a 24-bromo intermediate with potassium cyanide, followed by saponification to yield 25-cyano derivatives. Refluxing with potassium hydroxide in ethanol converts the nitrile group to a carboxyl moiety, which is then esterified and reduced to the primary alcohol using methylmagnesium bromide. This pathway circumvents the use of diazomethane, a hazardous reagent employed in earlier syntheses, enhancing procedural safety.

Enzymatic Hydroxylation Using Molybdoenzymes

Recent advances in biocatalysis have enabled the anaerobic hydroxylation of steroidal substrates. Sterolibacterium denitrificans, a β-proteobacterium, expresses a molybdoenzyme that hydroxylates cholest-4-en-3-one at the C25 position under anoxic conditions.

Substrate Specificity and Reaction Conditions

The enzyme exhibits strict regioselectivity for the C25 position, with cholest-4-en-3-one serving as the optimal substrate. Reactions conducted at 30°C in phosphate buffer (pH 7.4) with sodium nitrate as an electron acceptor yield this compound at a rate of 12 nmol/min/mg protein. Notably, the enzymatic process co-produces cholesta-1,4-dien-3-one (15% yield) due to competing dehydrogenation activity, necessitating subsequent purification.

Advantages Over Chemical Methods

The enzymatic approach eliminates the need for protective groups and harsh reagents, reducing environmental impact. However, scalability remains limited by enzyme stability, with activity declining by 50% after 48 hours under standard conditions.

Analytical Validation and Quantification

Accurate quantification of this compound is essential for assessing synthetic efficiency. A 2022 LC-MS/MS method employs deuterated internal standards (25-hydroxycholesterol-d6) and optimized mobile phases to enhance sensitivity.

Chromatographic Conditions

| Parameter | Specification |

|---|---|

| Column | Poroshell 120EC-C18 (2.1 × 50 mm, 1.9 µm) |

| Mobile Phase A | 0.2% formic acid in water |

| Mobile Phase B | 0.2% formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 35°C |

Under these conditions, this compound elutes at 4.2 minutes with a limit of quantification (LOQ) of 0.1 ng/mL.

Standard Curve Preparation

Linear dynamic range (0.1–100 ng/mL) is established using eight calibration points:

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

|---|---|

| 0.1 | 0.0032 ± 0.0001 |

| 0.5 | 0.0158 ± 0.0003 |

| 1.0 | 0.0312 ± 0.0005 |

| 5.0 | 0.154 ± 0.003 |

| 10.0 | 0.302 ± 0.006 |

| 50.0 | 1.512 ± 0.021 |

| 75.0 | 2.254 ± 0.034 |

| 100.0 | 3.018 ± 0.045 |

The correlation coefficient (R²) exceeds 0.999 across all replicates.

Comparative Analysis of Synthetic Routes

Yield and Purity

| Method | Overall Yield | Purity | Key Advantage |

|---|---|---|---|

| Chemical Synthesis | 38% | >95% | Scalable for industrial production |

| Enzymatic Hydroxylation | 22% | 85% | Eco-friendly, no toxic reagents |

Industrial Applications and Challenges

The chemical synthesis route dominates industrial production due to established infrastructure for steroidal chemistry. However, rising demand for green chemistry has spurred interest in optimizing microbial hydroxylation systems. Current research focuses on engineering S. denitrificans for improved enzyme stability and higher turnover rates .

Q & A

Q. How can researchers optimize figures and tables to present complex pathway data involving this compound?

- Answer : Highlight key intermediates in pathway diagrams (e.g., boxed structures in , Figure 1). Use heatmaps for dose-response trends and small multiples for time-series data. Tables should list retention times, m/z ratios, and statistical confidence intervals. Follow journal guidelines to avoid redundancy between main text and supplements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.